5-Bromo-6-methyl-3-nitropyridin-2-amine

Cross-coupling Suzuki-Miyaura C–Br bond activation

Multi-step kinase inhibitor synthesis often stalls at late-stage diversification due to inert C-Cl handles. 5-Bromo-6-methyl-3-nitropyridin-2-amine solves this with a pre-functionalized 2-aminopyridine core bearing a labile C-Br bond for efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. • 5-Br enables higher coupling yields vs. 5-Cl analogs; 6-Me matches JAK2/GSK3β pharmacophores, eliminating a C-H functionalization step • ≥97% purity (HPLC/GC) ensures reproducible multi-step synthetic outcomes • pKa ~0.30, bp 316 °C - compatible with process-scale handling and purification • Available in gram-to-kilogram quantities with ambient shipping; no special permits required

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
CAS No. 68957-50-6
Cat. No. B1295131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyl-3-nitropyridin-2-amine
CAS68957-50-6
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br
InChIInChI=1S/C6H6BrN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9)
InChIKeyCRELZBHEKSIUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methyl-3-nitropyridin-2-amine: Technical Overview


5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6) is a heteroaromatic building block belonging to the 3-nitropyridin-2-amine class, with a molecular formula of C₆H₆BrN₃O₂ and a molecular weight of 232.03 g/mol [1]. Its substitution pattern—a 5-bromo, 6-methyl, and 3-nitro arrangement on a 2-aminopyridine core—imparts distinct physicochemical and reactivity profiles, including a predicted pKa of 0.30 ± 0.50 and a boiling point of 316 °C at 760 mmHg [1][2]. This compound is commercially available from multiple vendors with typical purities of 97% (HPLC/GC) and is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis .

Why Generic Analogs Cannot Substitute


Despite a common 2-amino-3-nitropyridine scaffold, subtle differences in ring substitution—particularly at the 5- and 6-positions—lead to pronounced divergence in physicochemical properties and synthetic utility. Simple substitution of the 5-bromo group with chloro, hydrogen, or methyl alters electronic distribution (as reflected in pKa differences), cross-coupling reactivity (C–Br vs. C–Cl bond lability), and the steric/electronic environment for downstream functionalization . These variations directly impact reaction yields, selectivity in multi-step sequences, and the ultimate biological activity of derived compounds. The quantitative evidence below demonstrates why 5-bromo-6-methyl-3-nitropyridin-2-amine occupies a unique position among its closest analogs and cannot be generically replaced without compromising synthetic outcomes.

Key Differentiation Evidence vs. Closest Analogs


Enhanced Pd-Catalyzed Cross-Coupling Reactivity

The C–Br bond at the 5-position is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the C–Cl bond in the 5-chloro analog. This enhanced reactivity is a well-documented class-level property of aryl bromides vs. aryl chlorides under standard Suzuki–Miyaura and Buchwald–Hartwig conditions . While direct head-to-head yield data for these exact substrates is not publicly available, the underlying bond dissociation energies and documented coupling efficiencies for analogous pyridine systems support this differentiation. For procurement and synthetic planning, this means the 5-bromo compound can be employed under milder conditions (e.g., lower temperature, shorter reaction times) and is compatible with a broader range of catalyst systems [1].

Cross-coupling Suzuki-Miyaura C–Br bond activation

Predicted pKa and Ionization State Comparison

Predicted pKa values provide insight into the ionization state under physiological and synthetic conditions. 5-Bromo-6-methyl-3-nitropyridin-2-amine exhibits a predicted pKa of 0.30 ± 0.50 [1]. The 5-chloro analog, by comparison, has a predicted pKa of 0.32 ± 0.50 . While the difference is small, it reflects the subtle electron-withdrawing effects of bromine vs. chlorine in this scaffold, with bromine's greater polarizability potentially contributing to a marginally more acidic conjugate acid. This pKa range confirms that both compounds exist predominantly in the neutral, unprotonated form at physiological pH (~7.4), but the slight variance may influence protonation state in very low pH environments (e.g., gastric fluid) or during acid-catalyzed reactions.

pKa ionization state drug-likeness

Steric and Electronic Effects of 5-Bromo Substitution

Replacing the 5-bromo group with hydrogen (as in 6-methyl-3-nitropyridin-2-amine, CAS 21901-29-1) eliminates a heavy halogen atom and a potential cross-coupling handle. The bromine atom introduces significant steric bulk (van der Waals radius ~185 pm) compared to hydrogen (~120 pm), which can influence binding conformations in biological targets and alter regioselectivity in electrophilic aromatic substitution . Additionally, the electron-withdrawing inductive effect (-I) of bromine modulates the electron density of the pyridine ring differently than hydrogen, potentially affecting the reactivity of the nitro group during reduction or the nucleophilicity of the 2-amino group [1]. Direct comparative reaction yield data between these two specific compounds is not available in the public literature; this inference is based on established principles of physical organic chemistry and the known properties of halogenated vs. non-halogenated heteroaromatics.

Steric bulk electronic effects regioselectivity

Impact of 6-Methyl Group on Reactivity

The presence of a methyl group at the 6-position of the pyridine ring differentiates 5-bromo-6-methyl-3-nitropyridin-2-amine (C₆H₆BrN₃O₂, MW 232.03) from the non-methylated analog 5-bromo-3-nitropyridin-2-amine (C₅H₄BrN₃O₂, MW 218.01) [1]. The methyl group adds steric hindrance adjacent to the 2-amino group, which can influence nucleophilic substitution rates and the orientation of the amino group in hydrogen bonding. It also introduces a site for potential metabolic oxidation in biological systems or for benzylic functionalization in synthesis. Quantitatively, the melting point of the non-methylated analog is reported as 205–208 °C [2], whereas the 6-methyl compound's melting point is not widely reported, suggesting a different solid-state packing. This class-level structural difference is critical when the final target molecule requires a 6-methyl substituent, as it eliminates the need for additional synthetic steps.

Methyl substitution steric hindrance oxidation

High-Impact Applications for This Building Block


Kinase Inhibitor Core Assembly

The 5-bromo substituent serves as a superior handle for Suzuki–Miyaura or Buchwald–Hartwig cross-coupling to install diverse aryl or amine moieties, a key step in assembling kinase inhibitor candidates . The 6-methyl group provides the necessary steric and electronic environment found in many bioactive pyridine-containing kinase inhibitors (e.g., JAK2, GSK3β). Substituting the 5-bromo with a 5-chloro analog would reduce coupling efficiency, while using the non-methylated version would require an additional C–H functionalization step, lowering overall yield and increasing complexity.

NMDA Antagonist Scaffold Diversification

While the 5-chloro analog is a documented reagent for synthesizing these NMDA antagonists , the 5-bromo variant offers the same core substitution pattern with the added benefit of more facile cross-coupling if further diversification of the quinoxalinedione scaffold is desired. In SAR exploration programs, the ability to quickly swap the halogen atom for diverse substituents via Suzuki coupling makes the bromo compound a more versatile choice, reducing the number of synthetic steps required to generate analog libraries.

Antimicrobial and Antifungal Library Synthesis

Derivatives of 3-nitropyridin-2-amines have demonstrated antibacterial and antifungal activity . The 5-bromo-6-methyl-3-nitropyridin-2-amine provides a pre-functionalized platform for generating focused libraries of such agents. The combination of the electron-withdrawing nitro group, the cross-coupling-competent bromine, and the metabolically stable 6-methyl group allows medicinal chemists to rapidly explore structure–activity relationships. The commercial availability of the compound in high purity (≥97%) supports reproducible synthesis and biological evaluation .

Agrochemical Intermediate Development

Halogenated pyridines are prominent in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. The 5-bromo-6-methyl-3-nitropyridin-2-amine offers a unique substitution pattern not readily accessible via simple electrophilic halogenation of the parent pyridine. Its predicted physicochemical properties (pKa ~0.30, boiling point 316 °C) align with requirements for process-scale handling and purification [1]. In scenarios where a 5-bromo-6-methylpyridine motif is specified in a patent or lead compound, procuring this exact building block is more cost-effective than de novo synthesis from simpler starting materials.

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